molecular formula C17H22N4O2 B1680535 Resiquimod CAS No. 144875-48-9

Resiquimod

Cat. No. B1680535
M. Wt: 314.4 g/mol
InChI Key: BXNMTOQRYBFHNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Resiquimod is an immune response modifier that stimulates cells through a toll-like receptors (TLR) 7 and 8 dependent pathway, resulting in activation of immune responses that are effective against viral and tumor lesions . It is a type of imidazoquinoline and a type of immunomodulator .


Synthesis Analysis

Resiquimod has been synthesized using a focused library of a new class of imidazoquinolines retaining the N-isobutyl substitution of an imidazole moiety as in imiquimod . The synthesis involved the introduction of a 1,2,3-triazolyl moiety upon alkyl substitution at the imidazole methyne carbon employing triazolyl click chemistry .


Molecular Structure Analysis

Resiquimod belongs to the class of organic compounds known as imidazoquinolines. These are aromatic heterocyclic compounds containing an imidazole ring fused to a quinoline ring system .


Chemical Reactions Analysis

Resiquimod has been used in the formation of immune-stimulating antibody conjugates (ISACs) equipped with imidazoquinoline (IMD) payloads. These can stimulate endogenous immune cells to kill cancer cells, ultimately inducing long-lasting anticancer effects .


Physical And Chemical Properties Analysis

Resiquimod has a molecular weight of 314.38 and a chemical formula of C17H22N4O2 .

Scientific Research Applications

  • Treatment of Viral Skin Lesions and Skin Cancer : Resiquimod has been studied for its effectiveness against viral and tumor lesions. It stimulates cells through a TLR7 and 8 dependent pathway, leading to immune responses effective in these conditions. It showed potential as a treatment for actinic keratosis and other skin lesions (Meyer, Surber, French, & Stockfleth, 2013).

  • Enhancement of Immune Response in Vaccine Development : Resiquimod has been explored as a vaccine adjuvant. Its ability to stimulate dendritic cells and enhance antigen presentation to T cells makes it effective in skewing immunity towards a Th1 response, beneficial in vaccine development (Tomai, Miller, Lipson, Kieper, Zarraga, & Vasilakos, 2007).

  • Modulation of Allergic Asthma Transcriptome : In studies focused on allergic asthma, resiquimod treatment has been shown to normalize the expression of genes involved in airway remodeling and chemokine signaling. This suggests its potential application in the treatment of asthma-related conditions (Camateros, Kanagaratham, Henri, Sladek, Hudson, & Radzioch, 2009).

  • Application in Systemic Immunotherapy for Cancer : Resiquimod, integrated into nanoparticles, has been tested for systemic application in cancer immunotherapy. This approach seeks to leverage its immune-stimulatory properties while circumventing systemic toxicity issues (Kakwere, Zhang, Ingham, Nura-Raie, Tumbale, Allen, Tam, Wu, Liu, Kheirolomoom, Fite, Ilovitsh, Lewis, & Ferrara, 2021).

  • Therapy for Recurrent Genital Herpes : Resiquimod has been applied in the context of genital herpes, showing potential in reducing the frequency of recurrences and influencing lesion clearance (Spruance, Tyring, Smith, & Meng, 2001).

Safety And Hazards

Resiquimod is considered toxic and should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Future Directions

Resiquimod has shown promise as a treatment modality for patients with extended skin areas affected with actinic keratosis (field cancerization). It may also have potential for the therapy or prevention of epithelial viral infections .

properties

IUPAC Name

1-[4-amino-2-(ethoxymethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-4-23-9-13-20-14-15(21(13)10-17(2,3)22)11-7-5-6-8-12(11)19-16(14)18/h5-8,22H,4,9-10H2,1-3H3,(H2,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXNMTOQRYBFHNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=NC2=C(N1CC(C)(C)O)C3=CC=CC=C3N=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7040603
Record name Resiquimod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7040603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Resiquimod is a Toll-like receptor 7 (TLR7) and TLR8 agonist that is a potent inducer of alpha interferon (IFN-alpha) and other cytokines.
Record name Resiquimod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06530
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Resiquimod

CAS RN

144875-48-9
Record name Resiquimod
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144875-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Resiquimod [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144875489
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Resiquimod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06530
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Resiquimod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7040603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl)-2-methylpropan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RESIQUIMOD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3DMU7PVXF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

4-Chloro-α,α-dimethyl-2-ethoxymethyl-1H-imidazo[4,5-c]quinoline-1-ethanol (1.0 g, 3 mmol, Example 100) and 7% methanolic ammonia (30 mL) were placed in a steel pressure vessel at about 150°-160° C. for 6 hours. The vessel was cooled to below room temperature and the reaction solution removed and treated with methanolic potassium hydroxide. The solution was then evaporated to a low volume and diluted with water. The resulting precipitate was collected, washed with water and dried to provide 0.7 g of the crude product as a solid. The crude product was recrystallized from a mixture of ethyl acetate and methanol to provide a colorless solid.
Name
4-Chloro-α,α-dimethyl-2-ethoxymethyl-1H-imidazo[4,5-c]quinoline-1-ethanol
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Resiquimod
Reactant of Route 2
Resiquimod
Reactant of Route 3
Resiquimod
Reactant of Route 4
Reactant of Route 4
Resiquimod
Reactant of Route 5
Resiquimod
Reactant of Route 6
Resiquimod

Citations

For This Compound
8,320
Citations
DH Dockrell, GR Kinghorn - Journal of Antimicrobial …, 2001 - academic.oup.com
… The imidazoquinolinamines imiquimod and resiquimod have demonstrated potency as … Resiquimod can be administered topically but also exists as an oral formulation. The range …
Number of citations: 234 academic.oup.com
MA Tomai, RL Miller, KE Lipson, WC Kieper… - Expert review of …, 2007 - Taylor & Francis
Synthetic immune response modifiers, such as resiquimod, are Toll-like … resiquimod and analogs is safe and effective at activating the local immune response. For injection, resiquimod …
Number of citations: 92 www.tandfonline.com
T Meyer, C Surber, LE French… - Expert opinion on …, 2013 - Taylor & Francis
… TLR-activation by resiquimod, we propose a model of resiquimod-induced cellular immune responses as shown in Figure 2. Overall, resiquimod predominantly stimulates cell-mediated …
Number of citations: 90 www.tandfonline.com
GA Bishop, LM Ramirez, M Baccam, LK Busch… - Cellular …, 2001 - Elsevier
… recent studies have shown that resiquimod also stimulates B lymphocytes … resiquimod mimics effects of the T-dependent CD40 signal in both mouse and human B cell lines. Resiquimod…
Number of citations: 106 www.sciencedirect.com
M Lee, CS Park, YR Lee, SA Im, S Song… - Archives of pharmacal …, 2014 - Springer
… Here, we show that a Toll-like receptor (TLR) agonist, resiquimod, which binds to TLR7 and … presence of resiquimod for 5 days. Phenotypic analysis showed that the resiquimod-treated …
Number of citations: 84 link.springer.com
LL Thomsen, P Topley, MG Daly, SJ Brett, JP Tite - Vaccine, 2004 - Elsevier
… the potential of imiquimod and resiquimod to adjuvant DNA … The analogue resiquimod was found to be to produce a … suggest that both imiquimod and resiquimod may be suitable …
Number of citations: 127 www.sciencedirect.com
H Hackstein, A Knoche, A Nockher, J Poeling… - Cellular …, 2011 - Elsevier
… In order to better understand the functional impact of resiquimod on human moDC we have systematically analyzed the effects of the TLR7/8 ligand resiquimod on moDC differentiation …
Number of citations: 57 www.sciencedirect.com
JJ Wu, DB Huang, SK Tyring - Antiviral research, 2004 - Elsevier
… The first clinical trial involving resiquimod demonstrated that it reduced the recurrence rate of … latest IRM, resiquimod. We present in vitro and in vivo results of resiquimod and its possible …
Number of citations: 85 www.sciencedirect.com
ELJM Smits, N Cools, E Lion, K Van Camp… - Cancer Immunology …, 2010 - Springer
… [34], wherein resiquimod did not induce apoptosis of skin … favor of the hypothesis that resiquimod treatment does not lead to … From these data, we deduce that the effects of resiquimod …
Number of citations: 74 link.springer.com
RM Szeimies, J Bichel, JP Ortonne… - British Journal of …, 2008 - academic.oup.com
… To evaluate the effect of resiquimod gel concentration on lesion clearance. Methods Patients with AK lesions on the face or balding scalp were randomly assigned to resiquimod 0·01%, …
Number of citations: 101 academic.oup.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.